(2-Fluoro-3-propoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

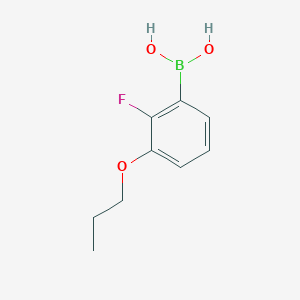

Structure

2D Structure

Properties

IUPAC Name |

(2-fluoro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDCTNMDWXZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716607 | |

| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-09-9 | |

| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-3-propoxyphenyl)boronic Acid: A Key Building Block for Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-3-propoxyphenyl)boronic acid has emerged as a valuable reagent in the synthetic chemist's toolbox, particularly for those engaged in the design and construction of complex molecular architectures. Its unique substitution pattern—featuring a fluorine atom, a propoxy group, and a boronic acid moiety on a phenyl ring—offers a nuanced combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, reactivity, and strategic applications, with a focus on enabling its effective use in research and development.

Core Chemical and Physical Properties

This compound, with the CAS number 871126-09-9, is a solid, typically appearing as a white to off-white powder.[1] While specific experimental data for its melting point and detailed solubility are not extensively published, its structural analogues suggest moderate solubility in polar organic solvents such as ethers and ketones, and lower solubility in nonpolar hydrocarbon solvents.[2] For optimal stability, it is recommended to store the compound under refrigerated conditions (2-8°C) in a dry, sealed container.[3]

| Property | Value | Source |

| CAS Number | 871126-09-9 | [1] |

| Molecular Formula | C₉H₁₂BFO₃ | [4] |

| Molecular Weight | 198.00 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

The Synthetic Heart: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers, which is a common linkage in many pharmaceutical agents and advanced materials.[5]

The presence of the ortho-fluoro substituent can influence the reactivity of the boronic acid. While electron-withdrawing groups like fluorine can sometimes slow the rate of transmetalation, they can also mitigate undesired side reactions like protodeboronation, a common issue with some boronic acids, particularly under basic conditions.[7] The meta-propoxy group, being electron-donating, can also modulate the electronic nature of the aromatic ring.

Causality in Experimental Design: A Field-Proven Protocol Framework

While a specific, universally optimized protocol for this compound is not documented in peer-reviewed literature, a robust starting point can be designed based on extensive precedent with structurally similar fluoro- and alkoxy-substituted phenylboronic acids. The following protocol is a self-validating system, incorporating elements that address common challenges in Suzuki-Miyaura couplings.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (2.0-3.0 equivalents).

-

Expertise & Experience: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if there is any potential for protodeboronation. The choice of base is critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[6] For base-sensitive substrates, milder conditions might be necessary.[7]

-

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Trustworthiness: A variety of palladium sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like Pd(dppf)Cl₂.[8] The choice of ligand is also crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, specialized phosphine ligands like SPhos or XPhos may be beneficial.

-

-

Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of an organic solvent with water, such as DMF/H₂O).[6]

-

Expertise & Experience: The solvent system can significantly impact the reaction rate and yield. The addition of water can sometimes accelerate the transmetalation step. It is crucial to thoroughly degas the solvent to prevent oxidation of the Pd(0) catalyst.

-

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[8]

-

Trustworthiness: Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Diagram of the Experimental Workflow:

Spectroscopic Characterization: What to Expect

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propoxy group, and the hydroxyl protons of the boronic acid.

-

Aromatic Region (approx. 6.8-7.8 ppm): Three signals corresponding to the protons on the phenyl ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

Propoxy Group: A triplet for the -OCH₂- protons (approx. 3.9-4.1 ppm), a sextet for the -CH₂- protons (approx. 1.7-1.9 ppm), and a triplet for the terminal -CH₃ protons (approx. 0.9-1.1 ppm).

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, typically in the range of 4.5-8.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons (approx. 110-165 ppm): Six signals for the aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller couplings to the fluorine. The carbon attached to the boron atom may be broad or not observed due to the quadrupolar nature of the boron nucleus.

-

Propoxy Group Carbons: Signals for the -OCH₂- (approx. 65-75 ppm), -CH₂- (approx. 20-30 ppm), and -CH₃ (approx. 10-15 ppm) carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[9]

-

A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift will be indicative of its electronic environment. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib, containing this moiety.[10] The incorporation of a boronic acid group can lead to unique binding interactions with biological targets, often acting as a bioisostere for carboxylic acids or forming reversible covalent bonds with serine proteases.[10]

The specific substitution pattern of this compound makes it a particularly interesting building block for drug discovery.[5] The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[5] The propoxy group can increase lipophilicity, which can influence a molecule's pharmacokinetic properties, such as absorption and distribution.[4]

While specific examples of drug candidates synthesized using this compound are not prevalent in public literature, its structural motifs are highly relevant. It provides a scaffold to access novel chemical space in the development of inhibitors for various enzyme classes and receptor modulators.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier. General handling guidelines for boronic acids include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to the pharmaceutical and materials science industries. Its unique electronic and steric properties, conferred by the fluoro and propoxy substituents, offer chemists precise control in molecular design. By understanding its core properties and employing robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.

References

- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.

- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). PubMed.

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.

- 849052-20-6|(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid. BLDpharm.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.

- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Phenylboronic acid. Wikipedia.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central.

- 19Flourine NMR. AZoM.

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.

- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (2025).

- Fluorine NMR. University of California, Santa Barbara.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.

- 2-Fluorophenylboronic acid = 95 1993-03-9. Sigma-Aldrich.

- 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.

- 2-Fluoro-3-propoxyphenylboronic acid. CymitQuimica.

- 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum. ChemicalBook.

- (3-fluoro-5-propoxyphenyl)boronic acid | 2246854-37-3. Sigma-Aldrich.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.

- 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...

- Design and discovery of boronic acid drugs | Request PDF. (2025).

- 855230-63-6 | (2-Fluoro-3-isopropoxyphenyl)boronic acid. ChemScene.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI.

Sources

- 1. 2-Fluoro-3-propoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. 2096342-19-5|(2-Fluoro-3-(propoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 849052-20-6|(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. globalchemmall.com [globalchemmall.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(2-Fluoro-3-propoxyphenyl)boronic acid CAS number 871126-09-9

An In-Depth Technical Guide to (2-Fluoro-3-propoxyphenyl)boronic acid (CAS 871126-09-9): A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, boronic acids have emerged as indispensable tools.[1][2][3][4] Their versatility, stability, and relatively low toxicity make them premier building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction has become a cornerstone for the formation of carbon-carbon bonds, essential for constructing the complex molecular architectures of pharmaceutical agents.[2][5]

Parallel to the rise of boronic acids, the strategic incorporation of fluorine into drug candidates has become a dominant theme in medicinal chemistry.[6][7][8] Approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to its ability to enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability.[6][9]

This compound (CAS: 871126-09-9) resides at the intersection of these two powerful strategies. It is a highly functionalized reagent that provides chemists with a scaffold containing both a reactive boronic acid moiety and a strategically placed fluorine atom. Its utility is prominently demonstrated in its role as a key intermediate in the convergent synthesis of Deleobuvir (BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase that has advanced to late-stage clinical trials.[10][11][12][13][14] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the properties, applications, and handling of this pivotal chemical entity.

Chapter 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white solid, whose structural features are finely tuned for specific reactivity in synthetic applications.

| Property | Value | Source |

| CAS Number | 871126-09-9 | [15] |

| Molecular Formula | C₉H₁₂BFO₃ | [16] |

| Molecular Weight | 198.00 g/mol | [15][16] |

| Purity | ≥95% | [15] |

| Appearance | White to off-white powder/solid | [17] |

Structural Dissection and Electronic Effects

The molecule's utility is derived from the interplay of its three key functional groups attached to the phenyl ring: the boronic acid, the ortho-fluoro group, and the meta-propoxy group.

Caption: Chemical structure of this compound.

Expertise & Experience: The deliberate arrangement of these substituents creates a unique electronic environment.

-

Fluoro Group (ortho): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the attached carbon and, by extension, on the boron atom. This increased Lewis acidity is a critical factor influencing reactivity.[18]

-

Propoxy Group (meta): The oxygen in the propoxy group has lone pairs that can be donated to the aromatic ring through resonance (+R effect). However, its meta position prevents direct resonance interaction with the boronic acid group, making its primary influence electronic and steric.

-

Boronic Acid Group: This group is an electrophilic Lewis acid due to the vacant p-orbital on the sp²-hybridized boron atom.[19] Its acidity (pKa) is a key parameter; the introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids.[18] This enhanced acidity facilitates the formation of the tetracoordinate boronate anion required for the key transmetalation step in Suzuki couplings.[4]

Chapter 2: The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the most widely used application for this compound. The reaction creates a C(sp²)-C(sp²) bond by coupling the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[20]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄) to form a more nucleophilic "ate" complex, [Ar²B(OH)₃]⁻, which readily transfers its aryl group to the electrophilic Pd(II) center.[20]

-

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The efficiency of the transmetalation step is highly dependent on the choice of base, solvent, and the electronic nature of the boronic acid. The electron-withdrawing fluorine in this compound enhances the Lewis acidity of the boron atom, facilitating the initial coordination with the base (e.g., hydroxide or phosphate) to form the reactive boronate species. This can lead to faster or more efficient transmetalation compared to less acidic boronic acids, making it a highly effective coupling partner.[18]

Chapter 3: Application Profile: A Convergent Synthesis of Deleobuvir (BI 207127)

A standout application that underscores the value of this compound is its use in a highly efficient, convergent synthesis of the HCV polymerase inhibitor, Deleobuvir.[10][11] This synthesis showcases a modern, powerful strategy: a one-pot borylation–Suzuki coupling reaction.

Retrosynthetic Logic and Workflow

The core strategy involves coupling two key fragments. This compound serves as the nucleophilic partner in a Suzuki reaction to construct a complex 2,3-disubstituted indole intermediate, which is a central piece of the final Deleobuvir molecule.[10][12]

Caption: Retrosynthetic analysis for Deleobuvir highlighting the key Suzuki coupling.

Experimental Protocol: One-Pot Borylation–Suzuki Coupling

This protocol is adapted from the highly efficient synthesis reported in the literature.[10] It demonstrates the power of combining two catalytic transformations into a single operation, avoiding the isolation of the intermediate boronic ester.

Trustworthiness: This self-validating protocol minimizes manual handling and purification steps, which improves overall yield and process efficiency. The causality for each step is explained.

Step 1: In-Situ Borylation

-

Setup: To a dry, inert-atmosphere (Nitrogen or Argon) reactor, add the brominated indole precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and a suitable anhydrous solvent such as 1,4-dioxane.

-

Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. B₂pin₂ is the boron source for creating the boronic ester in situ.

-

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv) and a strong, non-nucleophilic base like potassium acetate (KOAc) (1.5 equiv).

-

Causality: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylation. KOAc acts as the base required for the catalytic cycle of the borylation reaction.

-

-

Reaction: Heat the mixture to 80-90 °C and monitor the reaction by HPLC or TLC until the starting bromide is consumed.

-

Causality: Heating provides the necessary activation energy for the catalytic reaction to proceed at a practical rate.

-

Step 2: Suzuki-Miyaura Coupling

-

Reagent Addition: Without isolating the intermediate boronic ester, cool the reaction mixture slightly. To the same pot, add this compound (1.2 equiv), an aqueous solution of a base such as sodium triphosphate (Na₃PO₄) (3.0 equiv), and the specific phosphine ligand, tris(2-furyl)phosphine (TFP) (0.06 equiv), as identified in the literature for this specific transformation.[10][11]

-

Causality: The boronic acid is the coupling partner. Na₃PO₄ is the base required to activate the boronic acid for the Suzuki transmetalation step. The TFP ligand was identified as uniquely effective for this specific one-pot transformation, likely by stabilizing the palladium catalyst and facilitating the desired reactivity over side reactions.[10]

-

-

Reaction: Re-heat the mixture to 90-100 °C and monitor for the formation of the desired coupled product.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure indole carboxylic acid intermediate.

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of this compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Note: This data is based on representative safety information for similar fluorinated phenylboronic acids and should be confirmed with the supplier-specific Safety Data Sheet (SDS).[21][22] |

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[22]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impervious gloves (e.g., nitrile), and a lab coat.[23]

-

Avoid generating dust.[21]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[17]

-

Expert Insight: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18][19] While this process is often reversible upon exposure to water (e.g., during reaction workup), it can affect the compound's physical properties and apparent purity. Storing under inert gas (Nitrogen or Argon) can mitigate this process.

Conclusion

This compound, CAS 871126-09-9, is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. By combining the proven reactivity of the boronic acid functional group with the advantageous physicochemical properties imparted by a fluorine substituent, it provides a direct and efficient route to complex molecular targets. Its pivotal role in the synthesis of Deleobuvir highlights its industrial relevance and its potential in constructing next-generation therapeutics. For scientists and researchers in drug discovery, a deep understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full potential in the development of novel, high-value pharmaceuticals.

References

- Title: A Highly Concise and Convergent Synthesis of HCV Polymerase Inhibitor Deleobuvir (BI 207127)

- Title: A highly concise and convergent synthesis of HCV polymerase inhibitor Deleobuvir (BI 207127): application of a one-pot borylation-Suzuki coupling reaction Source: PubMed URL:[Link]

- Title: this compound - GlobalChemMall Source: GlobalChemMall URL:[Link]

- Title: The Chemistry of Fluorinated Boronic Acids in Drug Discovery Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

- Title: this compound , Package: 10g , Laibo Chem Source: Orion Cientific URL:[Link]

- Title: Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL:[Link]

- Title: 849052-20-6 - 化源网 Source: Huayuanwang URL:[Link]

- Title: The Role of Fluorinated Boronic Acids in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

- Title: Conformation-Based Restrictions and Scaffold Replacements in the Design of HCV Polymerase Inhibitors: Discovery of Deleobuvir (BI 207127) Source: Tsantrizos' Group - McGill University URL:[Link]

- Title: GHS Safety D

- Title: Buy (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid Source: Boron Molecular URL:[Link]

- Title: Conformation-based restrictions and scaffold replacements in the design of hepatitis C virus polymerase inhibitors: discovery of deleobuvir (BI 207127) Source: PubMed URL:[Link]

- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL:[Link]

- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchG

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL:[Link]

- Title: Conformation-Based Restrictions and Scaffold Replacements in the Design of HCV Polymerase Inhibitors: Discovery of Deleobuvir (BI 207127).

- Title: Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Source: ResearchG

- Title: Recent Advances in the Synthesis of Borinic Acid Deriv

- Title: SAFETY D

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

- Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluor Source: Semantic Scholar URL:[Link]

- Title: Design and discovery of boronic acid drugs Source: PubMed URL:[Link]

- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL:[Link]

- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Title: Enhancing Pharmaceutical Synthesis with 2-Fluoro-3-methoxyphenylboronic Acid Source: Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

- Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid Source: PMC - NIH URL:[Link]

- Title: Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine Source: Organic Chemistry Portal URL:[Link]

- Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A highly concise and convergent synthesis of HCV polymerase inhibitor Deleobuvir (BI 207127): application of a one-pot borylation-Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 13. Conformation-based restrictions and scaffold replacements in the design of hepatitis C virus polymerase inhibitors: discovery of deleobuvir (BI 207127) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Fluoro-3-propoxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 16. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]

- 17. chemimpex.com [chemimpex.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. toolmedia-res.cloudinary.com [toolmedia-res.cloudinary.com]

- 23. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Impact of Fluorination on the Physicochemical Properties of Phenylboronic Acids: A Technical Guide for Drug Development

Introduction: Fluorine, a Subtle Architect of Molecular Properties

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become an indispensable tool for fine-tuning molecular properties.[1] Phenylboronic acids, versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are no exception to this trend.[2][3] The introduction of fluorine substituents onto the phenyl ring imparts profound and often predictable alterations to the molecule's physical and chemical characteristics.[3] This technical guide provides an in-depth exploration of the core physical properties of fluorinated phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive understanding of how fluorination can be leveraged to optimize acidity, lipophilicity, solubility, and solid-state architecture. Understanding these structure-property relationships is paramount for the rational design of novel therapeutics and advanced materials.[2][3]

Acidity (pKa): A Tale of Inductive Effects and Positional Isomerism

The Lewis acidity of the boronic acid moiety is a critical parameter influencing its reactivity, binding affinity to biological targets, and formulation characteristics.[3] Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[4] The introduction of highly electronegative fluorine atoms significantly increases the acidity (lowers the pKa) by exerting a strong electron-withdrawing inductive effect on the phenyl ring, which in turn enhances the electrophilicity of the boron atom.[4][5]

This effect, however, is not uniform and is highly dependent on the number and, more importantly, the position of the fluorine substituents.[4] The range of pKa values for fluorinated phenylboronic acids spans from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[4][6]

-

Ortho-Substitution: A fluorine atom at the ortho position generally leads to a significant increase in acidity. This is attributed to the strong inductive effect and the potential for the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[4]

-

Meta-Substitution: The inductive effect is still pronounced at the meta position, resulting in a notable increase in acidity compared to the unsubstituted analog.[4]

-

Para-Substitution: The para position often exhibits the least impact on acidity among the monofluorinated isomers.[4] This is due to the interplay of the electron-withdrawing inductive effect and the opposing electron-donating resonance effect of the fluorine's lone pairs.[4]

The trend of increasing acidity with a greater number of fluorine substituents generally holds true, as the cumulative inductive effect becomes more pronounced.[4] Trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups also significantly increase acidity due to their strong inductive properties.[2][7][8]

Comparative Acidity Data of Fluorinated Phenylboronic Acids

| Compound | pKa |

| Phenylboronic acid | 8.86[4] |

| 2-Fluorophenylboronic acid | 8.77[4] |

| 3-Fluorophenylboronic acid | ~8.4 |

| 4-Fluorophenylboronic acid | 8.77[4][6] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[4][6] |

| 4-(Trifluoromethyl)phenylboronic acid | Lower than phenylboronic acid |

Note: The pKa values can vary slightly depending on the experimental conditions.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a fluorinated phenylboronic acid in an aqueous or mixed solvent system.

Materials:

-

Fluorinated phenylboronic acid sample

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO2-free water

-

Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

-

Calibrated pH meter with a combination electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the fluorinated phenylboronic acid and dissolve it in a specific volume of CO2-free deionized water (or a water/co-solvent mixture). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stir bar into the solution.

-

Titration: Begin stirring the solution gently. Add the standardized KOH solution in small, precise increments using the burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH changes minimally with further addition of the base, indicating the titration is complete.

-

Data Analysis: Plot the pH versus the volume of KOH added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Causality in Experimental Choices:

-

CO2-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the boronic acid's pKa.

-

Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that the changes in pH are solely due to the neutralization of the boronic acid.

Lipophilicity (LogP): The Interplay of Hydrophobicity and Polarity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Fluorine's high electronegativity and the polarity of the C-F bond can have a complex influence on lipophilicity.

While a single fluorine atom can increase the lipophilicity of an aromatic ring, the overall effect on the molecule depends on the substitution pattern and the presence of other functional groups. The introduction of a trifluoromethyl (-CF3) group, for instance, generally leads to a significant increase in lipophilicity. Predicting the exact LogP of fluorinated phenylboronic acids can be challenging due to the ionizable boronic acid group.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.

Materials:

-

Fluorinated phenylboronic acid sample

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Buffer solution of a specific pH (to control the ionization state of the boronic acid)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the fluorinated phenylboronic acid in the aqueous phase (buffered to the desired pH).

-

Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated octanol.

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

-

Concentration Measurement: Carefully withdraw a sample from the aqueous phase and measure the concentration of the fluorinated phenylboronic acid using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculation: The concentration in the octanol phase can be determined by mass balance. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validating System:

-

The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Running the experiment in both directions (starting with the compound dissolved in either the aqueous or octanol phase) and ensuring the results are consistent validates that equilibrium has been reached.

Solubility: A Balancing Act Between Crystal Packing and Solvation

The solubility of a compound is a critical factor for its bioavailability and formulation. The introduction of fluorine can have a variable impact on the aqueous solubility of phenylboronic acids. While the polar C-F bond might be expected to increase interactions with water, the overall effect is often a decrease in solubility, particularly with increasing fluorination.[9][10] This is often attributed to the increased crystal lattice energy of the fluorinated compounds, making it more difficult for solvent molecules to break apart the crystal structure. For example, the introduction of a trifluoromethyl (-CF3) group generally decreases water solubility.[9][10]

The solubility in organic solvents is also influenced by fluorination. Generally, fluorinated compounds exhibit good solubility in a range of organic solvents.[11][12]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Crystallinity and Solid-State Properties: The Influence of Intermolecular Interactions

The solid-state structure of fluorinated phenylboronic acids is dominated by hydrogen bonding and, in some cases, halogen bonding. Phenylboronic acids typically form hydrogen-bonded dimers in the solid state.[6] The introduction of fluorine can influence the crystal packing and the nature of these intermolecular interactions.

In ortho-fluorophenylboronic acids, weak intramolecular B-O-H···F hydrogen bonds can be observed.[6] However, these intramolecular interactions generally do not disrupt the formation of the primary hydrogen-bonded dimer motif.[6] The crystal structures of trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids also show the characteristic syn-anti hydrogen-bonded dimers.[6][7] The overall molecular conformation, particularly the dihedral angle between the phenyl ring and the boronic acid group, can be influenced by the steric and electronic effects of the fluorine substituents.[6]

Logical Relationship: Fluorination's Impact on Physical Properties

Sources

- 1. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Stability and Storage of (2-Fluoro-3-propoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage conditions for (2-Fluoro-3-propoxyphenyl)boronic acid. As a key building block in contemporary drug discovery and organic synthesis, understanding its chemical behavior is paramount to ensuring its integrity, reactivity, and the ultimate success of complex synthetic endeavors. This document moves beyond generic recommendations to explain the underlying chemical principles, offering field-proven insights to maintain the quality of this valuable reagent.

The Chemical Profile of this compound: A Stability Overview

This compound is an ortho-fluoro and meta-propoxy substituted arylboronic acid. This specific substitution pattern influences its electronic properties and, consequently, its stability profile. Arylboronic acids, while versatile, are susceptible to several degradation pathways that can compromise their purity and performance in downstream applications. The primary degradation routes include protodeboronation, oxidation, and the formation of boroxine anhydrides.

The fluorine atom at the ortho position acts as an electron-withdrawing group, which can influence the acidity of the boronic acid and its susceptibility to certain degradation pathways. The propoxy group at the meta position is generally considered electron-donating, which can also impact the overall electronic nature of the aromatic ring and the boron center.

Key Degradation Pathways and Their Mechanisms

A thorough understanding of how this compound can degrade is essential for developing effective storage and handling strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-2-propoxybenzene.[1][2][3][4] This process can be catalyzed by acids, bases, or certain metals and is often accelerated by the presence of water.[1][3][4] The stability of arylboronic acids towards protodeboronation is highly dependent on the pH of the environment and the electronic nature of the substituents on the aromatic ring.[1][5][6] Generally, both acidic and basic conditions can promote protodeboronation.[4] For some arylboronic acids, the rate of protodeboronation is slowest around a neutral pH.[7]

Caption: General pathway for the protodeboronation of this compound.

Oxidation: Conversion to a Phenolic Impurity

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functional group into a hydroxyl group, yielding the corresponding phenol (2-fluoro-3-propoxyphenol).[8][9][10][11] This process can be initiated by atmospheric oxygen (autoxidation) or other oxidizing agents.[12][13] The mechanism often involves the formation of reactive oxygen species. The rate of oxidation can be influenced by factors such as light, temperature, and the presence of metal ions. The electron density on the boron atom plays a role, and strategies to diminish this, such as intramolecular coordination, have been shown to enhance oxidative stability.[9][11]

Caption: Oxidative degradation of this compound to its corresponding phenol.

Boroxine Formation: Dehydration and Trimerization

In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride called a boroxine.[14][15][16][17] This is a reversible equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[15][18] While boroxines are often readily converted back to the active boronic acid under reaction conditions (e.g., Suzuki-Miyaura coupling), their formation can lead to issues with accurate weighing and stoichiometry if not accounted for. The formation of boroxine is an entropically driven process due to the release of water molecules.[15]

Caption: Reversible formation of boroxine from this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling procedures are strongly recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) [19] | Low temperatures slow down the rates of all chemical degradation reactions, including protodeboronation and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and boroxine formation. |

| Light | Store in an amber vial or in the dark | Protects the compound from light-induced degradation pathways. |

| Moisture | Store in a tightly sealed container with a desiccant. [20] | Prevents hydrolysis, which can facilitate protodeboronation, and shifts the equilibrium away from boroxine formation.[15][18] |

Handling Procedures

-

Work in an Inert Atmosphere: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[20]

-

Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

-

Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[19]

-

Minimize Time in Solution: Prepare solutions fresh and use them promptly. If storage in solution is unavoidable, store under an inert atmosphere at low temperatures.

Assessing the Purity and Stability of this compound

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the boronic acid and detect degradation products such as the corresponding phenol and arene.[21][22] | Reversed-phase HPLC is commonly used. Method development may be required to achieve good separation of the boronic acid from its potential impurities.[21] On-column hydrolysis can be a challenge, and using highly basic mobile phases or non-aqueous conditions might be necessary.[21][22] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify and quantify the boronic acid and its degradation products with high sensitivity and specificity.[23][24] | Provides molecular weight information, aiding in the unambiguous identification of impurities.[23] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹⁹F) | Structural confirmation and detection of impurities. ¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid and boroxine. | ¹H and ¹⁹F NMR can provide information on the aromatic structure and detect the formation of protodeboronated or oxidized byproducts. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. | Often requires derivatization to improve the volatility and thermal stability of the boronic acid.[23] |

Experimental Protocol: HPLC Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization will likely be required.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture). Use aprotic solvents like acetonitrile for sample preparation to minimize hydrolysis.[21]

-

-

HPLC Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 10% B to 90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

-

Identify any impurity peaks by comparing their retention times to those of known standards (if available) or by using LC-MS for mass identification.

-

Conclusion

The stability of this compound is a critical parameter that directly impacts its utility in research and development. By understanding the primary degradation pathways of protodeboronation, oxidation, and boroxine formation, and by implementing the stringent storage and handling protocols outlined in this guide, scientists can ensure the integrity and reactivity of this important building block. Regular analytical assessment is a key component of a robust quality control strategy. Adherence to these principles will contribute to more reliable and reproducible synthetic outcomes.

References

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.

- Protodeboron

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A.

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Synthetic Organic Chemistry, Japan.

- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- The proposed mechanism for protodeboronation of arylboronic acids.

- Boroxine. Wikipedia.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society.

- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid. Fisher Scientific.

- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.

- Strategies for the analysis of highly reactive pinacolboronate esters.

- SAFETY D

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Strategies for the analysis of highly reactive pinacolboron

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- SAFETY DATA SHEET - 2-Formyl-5-methoxyphenylboronic acid. Sigma-Aldrich.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- SAFETY DATA SHEET - 3-Aminophenylboronic acid monohydr

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-Fluoro-2-isopropoxyphenylboronic acid - Safety D

- Boronic acid with high oxidative stability and utility in biological contexts.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Hydrolysis mechanism of arylboronic acids.

- SAFETY DATA SHEET - 3-Fluoro-4-methoxyphenylboronic acid. Fisher Scientific.

- Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.

- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Safety Data Sheet - 2-Fluoro-3-methoxyphenylboronic acid. Fluorochem.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protodeboronation [organic-chemistry.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boroxine - Wikipedia [en.wikipedia.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

solubility of substituted phenylboronic acids in organic solvents

An In-Depth Technical Guide to the Solubility of Substituted Phenylboronic Acids in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, catalysis, and materials science. Their utility, most famously highlighted by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like covalent organic frameworks (COFs).[1] However, the successful application of these versatile reagents is fundamentally governed by a property that is often overlooked in early-stage research: solubility. A reaction's success, the ease of purification, and the ultimate feasibility of a process at scale hinge on the ability to dissolve the boronic acid in an appropriate organic solvent.

This guide provides an in-depth exploration of the factors governing the solubility of substituted phenylboronic acids. Moving beyond simple data tables, we will delve into the causality behind solubility phenomena—the intricate interplay between the solute's structure and the solvent's properties. We will examine how substituents, through their electronic and steric effects, modulate intermolecular forces, and how the choice of solvent can be strategically employed to overcome solubility challenges. Furthermore, we will provide robust, field-proven protocols for the accurate determination of solubility, empowering researchers to make informed decisions in their experimental design.

Theoretical Pillars of Solubility

The dissolution of a solid crystal, such as a phenylboronic acid, in a liquid solvent is a thermodynamic process governed by two primary energetic considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid-state crystal lattice together. Stronger interactions (e.g., hydrogen bonding, π-π stacking) lead to higher lattice energy and, consequently, lower solubility.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. Effective solvation, driven by favorable solute-solvent interactions, promotes dissolution.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy. For substituted phenylboronic acids, the key interactions influencing this balance are hydrogen bonding, dipole-dipole interactions, van der Waals forces, and potential π-π stacking of the aromatic rings.[2][3]

The Unique Character of the Boronic Acid Functional Group

The -B(OH)₂ group imparts a unique and complex character to the molecule. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions in the solid state.[4] This is a primary contributor to the crystal lattice energy. In solution, these same hydroxyl groups can form strong hydrogen bonds with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ketones, ethers, DMSO).

A critical and often confounding feature of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form cyclic anhydrides known as boroxines .[1][5][6] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by temperature, solvent, and the presence of water.[6][7]

Caption: Reversible equilibrium between phenylboronic acid and its boroxine anhydride.

The formation of the less polar boroxine can significantly alter solubility characteristics and must be considered during experimental work. For many applications, such as aqueous Suzuki couplings, this equilibrium is of little concern as the boroxine hydrolyzes back to the active acid in situ.[6] However, in anhydrous systems or when precise stoichiometry is critical, the presence of boroxine can be a significant variable.

The Impact of Ring Substituents on Solubility

The type, position, and number of substituents on the phenyl ring are the most powerful modulators of a boronic acid's solubility. These effects can be broadly categorized as electronic, steric, and positional.

Electronic Effects

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, and halogens (-F, -Cl) increase the acidity of the boronic acid and enhance the polarity of the molecule.[8] The introduction of fluorine atoms, for instance, significantly increases the acidity, which is crucial for interactions with biological targets.[8] This increased polarity can improve solubility in polar solvents but may decrease it in nonpolar hydrocarbon solvents.

-

Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, and -OiBu decrease the acidity of the boronic acid. Alkoxy groups, in particular, can also participate in intramolecular hydrogen bonding, especially from the ortho position, which can influence crystal packing and solubility.[9]

Positional Isomerism (Ortho, Meta, Para)

The location of the substituent has a profound impact, often more so than its electronic nature. A study on isobutoxyphenylboronic acids demonstrated this clearly: the ortho-isomer was found to be significantly more soluble than the meta and para isomers in a range of organic solvents.[1][10]

Causality: The higher solubility of the ortho-isomer can be attributed to steric hindrance. The bulky substituent in close proximity to the -B(OH)₂ group disrupts the planar, highly ordered hydrogen-bonded dimer structures that are common for meta and para isomers.[9] This disruption leads to a less stable crystal lattice (lower lattice energy), making it easier for solvent molecules to break the solid apart and solvate the individual molecules.

Caption: Key factors determining the solubility of substituted phenylboronic acids.

The Role of the Organic Solvent

The principle of "like dissolves like" is a useful starting point. Phenylboronic acids, being polar molecules capable of hydrogen bonding, generally exhibit higher solubility in more polar solvents.

| Solvent Class | Representative Solvents | Interaction Mechanism & Expected Solubility |

| Nonpolar Hydrocarbons | Toluene, Hexane, Methylcyclohexane | Dominated by weak van der Waals forces. Solvation energy is typically insufficient to overcome the crystal lattice energy. Very Low Solubility .[10][11][12] |

| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | Moderately polar. Chloroform can act as a weak hydrogen bond donor. Moderate Solubility .[10][11][12] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dipropyl Ether | Polar aprotic. The ether oxygen is a good hydrogen bond acceptor, effectively solvating the -B(OH)₂ group. High Solubility .[10][11][12] |

| Ketones | Acetone, 3-Pentanone | Polar aprotic. The carbonyl oxygen is an excellent hydrogen bond acceptor. High Solubility .[10][11][12] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar with strong hydrogen bond accepting capabilities. Generally High to Very High Solubility .[13][14] |

| Alcohols | Methanol, Ethanol | Polar protic. Can act as both hydrogen bond donors and acceptors, leading to strong solvation. Generally High Solubility .[13][15] |

Field Insight: While a highly polar solvent like DMF or DMSO might seem ideal for maximizing solubility, they can present challenges in product isolation and purification due to their high boiling points. Ethers like THF and ketones like acetone often provide an excellent balance of good solvating power and ease of removal, making them workhorse solvents for reactions involving phenylboronic acids.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount. The two most common and reliable methods are the equilibrium "shake-flask" method and the polythermal "dynamic" method.

Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility at a constant temperature.[16]

Principle: An excess amount of the solid compound is agitated in the solvent at a controlled temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration is determined analytically.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an amount of the substituted phenylboronic acid that is in clear excess of its estimated solubility and add it to a sealed, inert vial (e.g., a 4 mL glass vial with a PTFE-lined cap).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration: Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[17]

-

Equilibrium Confirmation (Self-Validation): Equilibrium must be demonstrated. This is achieved by taking samples at various time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration plateaus, showing no significant change between the last two time points.[17]

-

Phase Separation: After equilibration, separate the saturated liquid phase from the excess solid. This is a critical step.

-

Recommended: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

-

Alternative: Filter the solution using a syringe filter compatible with the organic solvent (e.g., PTFE). Ensure the filter does not adsorb the compound.

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.[18] The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol: Dynamic (Polythermal) Method

This method is excellent for determining solubility as a function of temperature.[1][11]

Principle: A mixture of known composition (solute and solvent) is heated slowly and uniformly until all the solid dissolves. The temperature at which the last crystal disappears is the saturation temperature for that specific concentration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh the substituted phenylboronic acid and the solvent into a sealed glass vessel equipped with a magnetic stirrer and a precise temperature probe.

-

Heating: Heat the mixture very slowly (e.g., 0.3 K/h) with vigorous stirring.[11]

-

Observation: Monitor the solution for turbidity. The dissolution point can be detected visually or, more accurately, instrumentally by measuring light transmission through the solution with a luminance probe.[1][10][11][19]

-

Data Point: The temperature at which the solution becomes perfectly clear is recorded as the solubility temperature for that concentration.

-

Solubility Curve: By repeating this procedure with different known compositions, a full solubility vs. temperature curve can be constructed.

Data Compendium

Due to the vast number of possible substituted phenylboronic acids, an exhaustive database is impractical. The following tables provide representative qualitative and comparative data to guide experimental design.

Table 1: General Solubility of Unsubstituted Phenylboronic Acid in Common Organic Solvents [5][10][11][12]

| Solvent Class | Representative Solvent | General Solubility |

| Hydrocarbon | Methylcyclohexane | Very Low |

| Halogenated | Chloroform | Moderate |

| Ketone | Acetone | High |

| Ether | Dipropyl Ether | High |

Table 2: Influence of Isobutoxy Substituent Position on Solubility [1][10]

| Compound | Relative Solubility Trend | Rationale |

| ortho-Isobutoxyphenylboronic acid | High | Steric hindrance from the ortho group disrupts crystal packing, lowering lattice energy. |

| meta-Isobutoxyphenylboronic acid | Low | Allows for more efficient crystal packing compared to the ortho isomer. |

| para-Isobutoxyphenylboronic acid | Low | Allows for highly ordered, stable crystal packing, leading to lower solubility. |

Conclusion and Outlook

The is a multifaceted property dictated by a delicate balance between crystal lattice energy and solvation energy. While general trends can be predicted based on solvent polarity and substituent effects, accurate solubility data for a specific compound-solvent system must be determined experimentally. Understanding the underlying principles—the role of hydrogen bonding, the impact of steric hindrance from ortho substituents, and the potential for boroxine formation—is critical for any scientist working with these reagents. By employing robust experimental protocols, such as the shake-flask or dynamic methods, researchers can obtain the high-quality data needed to design efficient synthetic routes, develop robust purification strategies, and ultimately accelerate the pace of discovery and development.

References

- ChemBK. (2024). 3,5-Dichlorophenyl Boronic Acid.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4602.

- Juskowiak, E., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14), e202104192.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- OUCI. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [diagram].

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 131-141.

- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.

- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Juskowiak, E., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies.

- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization [table].

- Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 25(21), 5089.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Reddit. (2018). Self-condensation of phenylboronic acid.

- ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... [diagram].

- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1154-1165.

- ResearchGate. (n.d.). a) Condensation reaction giving access to the boroxine scaffold... [diagram].

- ChemBK. (2024). (3,4-dichlorophenyl)boronic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]